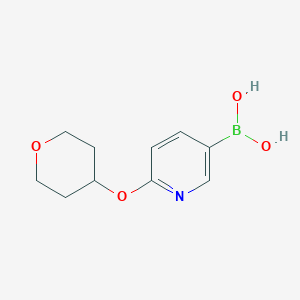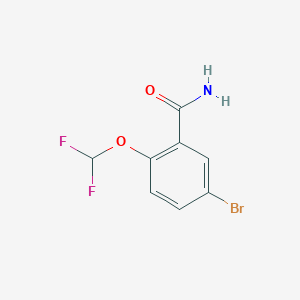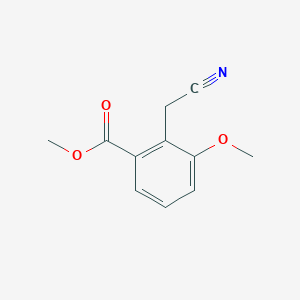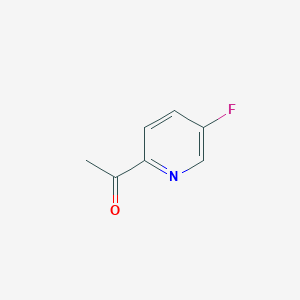![molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1](/img/structure/B1397979.png)
6-Methyldibenzo[B,F]oxepin-10(11H)-one
Overview
Description
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound belonging to the dibenzooxepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldibenzo[B,F]oxepin-10(11H)-one typically involves the following steps:
Formation of Diaryl Ethers: The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers.
Intramolecular McMurry Reaction: The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes described above can be scaled up for industrial applications. The use of microwave-assisted reactions and McMurry reactions are advantageous due to their efficiency and relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Methyldibenzo[B,F]oxepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Methyldibenzo[B,F]oxepin-10(11H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antidepressants, anxiolytics, and antipsychotics.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to its cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Methyldibenzo[B,F]oxepin-10(11H)-one involves its interaction with various molecular targets and pathways:
Antidepressant and Anxiolytic Effects: The compound is believed to interact with neurotransmitter systems, including serotonin and norepinephrine, to exert its effects.
Anti-inflammatory and Antimalarial Activities: It inhibits cyclooxygenase-2 and other enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Dibenzoxepin: A tricyclic compound that serves as the parent structure for drugs like doxepin and fluradoline.
Dibenzazepine: Another tricyclic compound with similar applications in medicinal chemistry.
Dibenzocycloheptene: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 6-Methyldibenzo[B,F]oxepin-10(11H)-one is unique due to its specific substitution pattern and the presence of the oxepin ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-6H-benzo[b][1]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIHRYGKFTENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


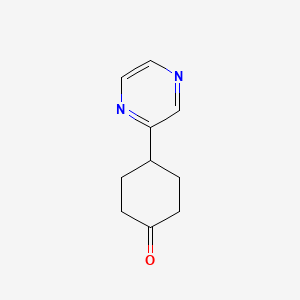

![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
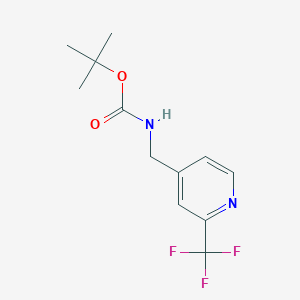
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
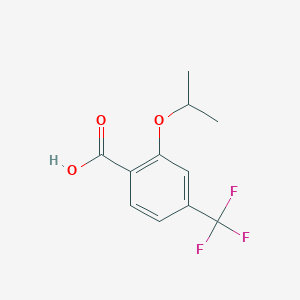
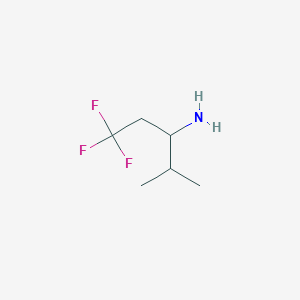
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
